Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group and an octahydroisoquinoline core
Preparation Methods
The synthesis of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate: Another compound with a tert-butyl group but a different core structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications .
Properties
IUPAC Name |
tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOYBIEJAHUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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